molecular formula C14H15ClN4O3S B2904179 2-Chloro-N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)acetamide CAS No. 116488-93-8

2-Chloro-N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)acetamide

Cat. No.: B2904179
CAS No.: 116488-93-8
M. Wt: 354.81
InChI Key: KELBEZWMFXZILY-UHFFFAOYSA-N
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Description

2-Chloro-N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)acetamide is a chemical compound that belongs to the class of sulfonamide derivatives This compound is characterized by its molecular structure, which includes a chloro group, a dimethylpyrimidinyl group, and a sulfamoylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)acetamide typically involves multiple steps. One common method is the reaction of 2-chloro-4,6-dimethylpyrimidine with aniline derivatives under microwave-assisted conditions. This method allows for the formation of 2-anilinopyrimidines, which can then be further modified to obtain the desired compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using specialized equipment to ensure consistent quality and yield. The process would likely include the use of catalysts and controlled reaction conditions to optimize the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)acetamide can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) may be employed.

  • Substitution: : Nucleophilic substitution reactions can be facilitated using reagents like sodium hydroxide (NaOH) or other strong bases.

Major Products Formed

The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactivity and functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, 2-Chloro-N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)acetamide may be used to study enzyme inhibition or as a probe in biochemical assays.

Medicine

In the medical field, this compound has potential applications in drug development. Its structural features may make it suitable for targeting specific biological pathways or receptors.

Industry

In industry, this compound can be used in the production of agrochemicals, dyes, and other chemical products. Its properties may be exploited to enhance the performance of various industrial processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-4,6-dimethylpyrimidine

  • 2-Amino-4-chloro-6-methylpyrimidine

  • 4-Chloro-6-ethyl-N,N-dimethylpyrimidin-2-amine

Uniqueness

2-Chloro-N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)acetamide is unique due to its specific combination of functional groups and its potential applications in various fields. Its structural complexity and reactivity set it apart from simpler analogs.

Properties

IUPAC Name

2-chloro-N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClN4O3S/c1-9-7-10(2)17-14(16-9)19-23(21,22)12-5-3-11(4-6-12)18-13(20)8-15/h3-7H,8H2,1-2H3,(H,18,20)(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KELBEZWMFXZILY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)CCl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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